Acetylacrolein

Beschreibung

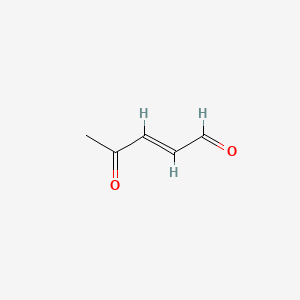

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

5729-47-5 |

|---|---|

Molekularformel |

C5H6O2 |

Molekulargewicht |

98.1 g/mol |

IUPAC-Name |

(E)-4-oxopent-2-enal |

InChI |

InChI=1S/C5H6O2/c1-5(7)3-2-4-6/h2-4H,1H3/b3-2+ |

InChI-Schlüssel |

GBLMMVFQENXAFZ-NSCUHMNNSA-N |

SMILES |

CC(=O)C=CC=O |

Isomerische SMILES |

CC(=O)/C=C/C=O |

Kanonische SMILES |

CC(=O)C=CC=O |

Synonyme |

4-oxo-2-pentenal acetylacrolein |

Herkunft des Produkts |

United States |

Advanced Methodologies for the Synthesis of Acetylacrolein and Its Precursors

Chemoenzymatic and Biomimetic Synthesis Approaches to Acetylacrolein

Chemoenzymatic and biomimetic syntheses offer pathways to this compound that mimic natural metabolic processes. wikipedia.orgmdpi.com These approaches are crucial for understanding the biological formation of AcA and for creating controlled systems to study its reactivity. nih.govmdpi.com

Cytochrome P450-Mediated Formation Pathways from Furanic Precursors

This compound, also known as 4-oxopent-2-enal, is the primary phase I metabolite of 2-methylfuran (B129897) (2-MF), a compound found in heat-treated foods like coffee. nih.govnih.govacs.orgrptu.de The metabolic activation of 2-MF occurs via an oxidative ring-opening reaction mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govacs.org This bioactivation is analogous to the metabolic pathway of furan (B31954), which is converted to its reactive metabolite, cis-2-butene-1,4-dialdehyde (BDA). nih.govnih.govacs.org

In the case of 2-MF, the CYP-mediated oxidation is expected to produce the homologue 3-acetylacrolein (AcA). researchgate.netresearchgate.netnih.gov Studies using human and rat liver microsomes, as well as specific human CYP isoenzymes expressed in Supersomes, have been instrumental in elucidating this pathway. nih.govacs.orgresearchgate.net

Enzymatic Reaction Systems for Controlled Generation

To investigate the formation and reactivity of AcA in a controlled manner, researchers utilize various enzymatic reaction systems. vapourtec.comeurekalert.orgnih.gov These systems typically involve incubating 2-MF with biological preparations that contain the necessary metabolic enzymes.

Microsomal and Hepatocyte Systems:

Liver Microsomes: Preparations of human liver microsomes (HLM) and rat liver microsomes (RLM) are used as in vitro models to study the metabolism of 2-MF. nih.govnih.gov These microsomes contain a high concentration of CYP enzymes.

Primary Rat Hepatocytes (pRH): Intact liver cells provide a more complete model of metabolic processes, including both activation and detoxification pathways. nih.govresearchgate.netnih.gov

Specific CYP Isoenzyme Systems (Supersomes): To identify the specific enzymes responsible for 2-MF metabolism, commercially available systems containing individual human CYP isoenzymes are used. nih.govacs.org Research has shown that CYP2E1 is a key enzyme in the conversion of 2-MF to AcA, exhibiting significant and dose-dependent activity. nih.govacs.org Other tested isoenzymes like CYP1A2, 2A6, 2C9, 2D6, and 3A4 also show some activity, but to a lesser extent compared to CYP2E1. acs.org

In these enzymatic systems, the formation of the highly reactive AcA is often indirectly measured by trapping it with nucleophiles, such as N-α-acetyl-l-lysine (AcLys), and then quantifying the resulting adduct (AcLys-AcA). nih.govnih.gov

| Enzyme System | Key Findings | Reference |

| Human Liver Microsomes (HLM) | Higher formation of AcA compared to RLM. No saturation observed up to 750 μM of 2-MF. | nih.gov |

| Rat Liver Microsomes (RLM) | AcA formation levels off at 250 μM of 2-MF. | nih.gov |

| CYP Supersomes | CYP2E1 identified as the key enzyme for AcA formation, showing a time- and dose-dependent increase. | acs.org |

| Primary Rat Hepatocytes (pRH) | AcA formation confirmed at the cellular level through the detection of AcLys-AcA adducts in a time- and dose-dependent manner. | nih.gov |

Targeted Chemical Synthesis Routes and Optimization Strategies

While enzymatic methods are excellent for studying metabolic formation, pure this compound is required for in vitro reactivity studies. nih.govacs.org Targeted chemical synthesis provides routes to obtain isolated AcA.

Oxidation of 2-Methylfuran with Dimethyldioxirane (B1199080): Mechanistic Considerations and Yield Optimization

A primary method for synthesizing pure this compound involves the direct oxidation of 2-methylfuran (2-MF) with dimethyldioxirane (DMDO). nih.govnih.govacs.orgvulcanchem.com This reaction leads to the opening of the furan ring, selectively forming the cis-isomer of AcA. nih.gov

The synthesis involves reacting 2-MF with a solution of DMDO in acetone (B3395972). rptu.de After the reaction, the solvent is distilled off, and the resulting residue is purified using flash silica (B1680970) gel chromatography. rptu.de This method has been reported to yield a yellow, viscous liquid with a purity of approximately 91% and a yield of 78%. rptu.de The stability of the synthesized AcA is a consideration, and it is typically stored in an organic solvent at low temperatures. nih.gov

| Precursor | Reagent | Product | Purity | Yield | Reference |

| 2-Methylfuran (2-MF) | Dimethyldioxirane (DMDO) | cis-Acetylacrolein (AcA) | 91% | 78% | rptu.de |

Acid-Catalyzed Hydrolysis of Dihydrodimethoxyfuran Derivatives: Control of Reaction Equilibrium and Purity

An alternative, more accessible route for the in-situ generation of this compound is the acid-catalyzed hydrolysis of 2,5-dihydro-2,5-dimethoxy-2-methylfuran (B1583641) (DHDMMF), a mixture of cis and trans isomers. nih.govnih.govacs.org This method is often used for synthesizing AcA adducts directly in the reaction mixture. nih.govacs.orgrptu.deresearchgate.net

The hydrolysis is typically carried out in dilute aqueous acetic acid. nih.govacs.org This reaction exists in an equilibrium that lies on the side of the reactants, which prevents the isolation of pure AcA. nih.govacs.org However, the equilibrium can be shifted toward the product side by adding a reactant that traps the AcA as it is formed, such as a nucleoside or an amino acid. nih.govacs.org For example, the synthesis of the N-α-acetyl-l-lysine adduct of AcA (AcLys-AcA) is achieved by stirring DHDMMF in aqueous acetic acid before adding AcLys. acs.org While this method is convenient for generating AcA for immediate reaction, it is not suitable for obtaining the pure compound. nih.govacs.org

Novel Synthetic Pathways for this compound and its Analogues

The development of novel synthetic pathways continues to be an area of interest in organic chemistry, aiming for improved efficiency, stereoselectivity, and access to a wider range of analogues. researchgate.netuochb.cz For this compound and related compounds, the established methods of DMDO oxidation and acid-catalyzed hydrolysis of furan precursors represent the current state-of-the-art for targeted synthesis. Future research may focus on developing new catalytic systems or exploring different starting materials to enhance synthetic utility and overcome limitations of current methods, such as the equilibrium issue in the hydrolysis of DHDMMF.

Isomer-Specific Synthesis and Stereochemical Control in this compound Production

The control of stereochemistry—the precise three-dimensional arrangement of atoms—is a critical aspect of modern organic synthesis, profoundly influencing the properties and reactivity of molecules. rijournals.com In the context of this compound (systematically named 4-oxopent-2-enal), stereochemical control primarily focuses on the geometry of the carbon-carbon double bond, leading to either the (E) (trans) or (Z) (cis) isomer. The development of methodologies that selectively produce one isomer over the other is essential for its application as a versatile building block in the synthesis of more complex chemical structures. rijournals.comresearchgate.net

One effective strategy for achieving isomer-specific synthesis involves the oxidative ring-opening of furan precursors. Research has demonstrated that the oxidation of 2-methylfuran using dimethyldioxirane (DMDO) selectively yields the (Z)-isomer of this compound. nih.govacs.org This method provides a direct route to the cis-isomer with high selectivity, showcasing the influence of the reagent and reaction conditions on the stereochemical outcome. nih.gov

A study detailing this transformation reported the synthesis of (Z)-acetylacrolein from 2-methylfuran with a notable yield. nih.gov The process involved reacting 2-methylfuran with an equimolar amount of DMDO in acetone at room temperature. nih.gov After purification, the desired (Z)-isomer was obtained in significant quantities. nih.gov

Table 1: Isomer-Specific Synthesis of (Z)-Acetylacrolein via Ring-Opening

| Precursor | Reagent | Solvent | Temperature | Yield of (Z)-Isomer | Purity | Reference |

|---|

For the synthesis of substituted acroleins, including derivatives structurally related to this compound, hydroformylation reactions offer a powerful tool for exercising stereochemical and regiochemical control. A rhodium-catalyzed hydroformylation of alkynyl sulfides has been developed to produce α-sulfenyl acroleins. researchgate.net This method demonstrates good regioselectivity, favoring the formation of the α-formyl product over the β-isomer, and importantly, proceeds with high stereoselectivity to yield the (Z)-isomer. researchgate.net The reaction conditions, such as temperature and pressure, are optimized to maximize both yield and selectivity. researchgate.net

Subsequent acid-promoted isomerization can then convert the kinetically favored (Z)-isomer to the thermodynamically more stable (E)-isomer, providing access to both geometric forms from a common precursor. researchgate.net

Table 2: Stereoselective Rh-Catalyzed Hydroformylation of an Alkynyl Sulfide

| Substrate | Catalyst System | Conditions | Isomeric Ratio (Z:E) | Regioselectivity (α/β) | Reference |

|---|

Furthermore, stereochemical control is crucial in reactions where this compound or its derivatives act as precursors for more complex molecules. For instance, (E)-4-oxopent-2-enoates have been used as dienophiles in catalytic and enantioselective Diels-Alder reactions. researchgate.net The use of chiral Lewis acid catalysts, such as novel oxazaborolidines, allows for the highly regio- and enantioselective formation of cyclic products. researchgate.net This highlights how the predefined (E)-geometry of the this compound derivative directs the stereochemical outcome of subsequent transformations.

In a similar vein, cross-metathesis reactions involving precursors to substituted acetylacroleins demonstrate the importance of catalysis in achieving specific isomers. The reaction of allylated tetrahydroisoquinolines with methyl vinyl ketone, using a second-generation Hoveyda-Grubbs catalyst, efficiently produces the corresponding (E)-enones. nih.gov These enones, which are derivatives of this compound, are then used in stereoselective cyclization reactions. nih.govacs.org

The choice of synthetic strategy, including the catalyst and reaction conditions, is paramount for directing the stereochemistry of this compound and its precursors. rijournals.comwikipedia.org These advanced methodologies, from selective ring-openings to catalyzed hydroformylations and cross-metathesis reactions, provide chemists with the tools necessary to produce specific isomers required for targeted applications in organic synthesis. nih.govresearchgate.netnih.gov

Investigations into the Reactivity and Reaction Mechanisms of Acetylacrolein

Electrophilic Reactivity and Nucleophilic Addition Pathways of Acetylacrolein

This compound, known chemically as 4-oxopent-2-enal, is an α,β-unsaturated carbonyl compound characterized by its electrophilic nature. nih.govnih.gov This reactivity stems from its conjugated system, where the electron-withdrawing properties of the carbonyl group create an electron deficiency at the β-carbon. nih.gov This electronic arrangement makes this compound susceptible to nucleophilic attack through two primary pathways: nucleophilic addition to the carbonyl carbon and Michael (or conjugate) addition at the β-carbon. nih.govnih.gov

The presence of electron-withdrawing groups on an alkene, as in the case of this compound, makes it more reactive towards nucleophiles. numberanalytics.com Nucleophilic addition reactions are initiated by the attack of a nucleophile on an electrophilic center. libretexts.org For α,β-unsaturated aldehydes like this compound, the reaction often proceeds via a 1,4-Michael-type conjugate addition, where a soft nucleophile attacks the electron-deficient β-carbon. nih.gov This type of reaction is common for α,β-unsaturated carbonyls and is a key pathway in their interaction with biological molecules. nih.gov

Adduct Formation with Biological Macromolecules: Mechanistic Insights

The electrophilic character of this compound facilitates its covalent interaction with nucleophilic sites on biological macromolecules, including DNA and proteins. nih.govnih.gov This adduction is considered a primary mechanism of toxicity for many α,β-unsaturated aldehydes. nih.gov The reactions typically involve nucleophilic functional groups, such as the sulfhydryl group of cysteine or the amino groups of lysine (B10760008) and DNA bases, attacking the electrophilic centers of this compound. nih.govnih.gov

Nucleoside Adducts: Formation Pathways and Structural Characterization Methodologies

This compound reacts with DNA nucleosides to form a variety of adducts, which represents a significant pathway for DNA damage. nih.govacs.org The identification and structural analysis of these adducts are critical for understanding their biological implications. Advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are essential for the separation, identification, and detailed structural characterization of these adducts. nih.govacs.orgnih.gov

Research has shown that this compound forms adducts with deoxyadenosine (B7792050) (dA), deoxyguanosine (dG), and deoxycytidine (dC). nih.govacs.orgresearchgate.net It does not, however, show reactivity towards deoxythymidine (dT), which lacks an exocyclic amino group. nih.govacs.org

Deoxyguanosine (dG): The reaction with dG involves the formation of a cyclic adduct. acs.org A proposed mechanism suggests that the process is initiated by the nucleophilic attack of the exocyclic N2-amino group of guanine (B1146940) on this compound, leading to a cyclized product. nih.govunit.no

Deoxyadenosine (dA): Similar to dG, deoxyadenosine forms a cyclic adduct with this compound. acs.org The reaction involves the exocyclic N6-amino group and the N1 position of the adenine (B156593) base. nih.gov

Deoxycytidine (dC): this compound also reacts with dC to form adducts, with the exocyclic N4-amino group being the reactive nucleophile. nih.govacs.org

The structures of these adducts have been confirmed using UPLC-ESI+-MS/MS and NMR spectroscopy. nih.govacs.org The table below summarizes the characterized adducts.

| Nucleoside | Adduct Name | Reactive Sites on Nucleobase | Adduct Structure Type |

|---|---|---|---|

| Deoxyadenosine (dA) | dA-AcA | Exocyclic N6-amino group, N1 | Cyclic Imidazopurinone Derivative |

| Deoxyguanosine (dG) | dG-AcA | Exocyclic N2-amino group, N1 | Cyclic Imidazopurinone Derivative |

| Deoxycytidine (dC) | dC-AcA | Exocyclic N4-amino group, N3 | Cyclic Imidazopyrimidinone Derivative |

The reaction of aldehydes with nucleosides can create new chiral centers, resulting in the formation of multiple stereoisomers (diastereomers). vanderbilt.eduresearchgate.net The stereochemistry of these adducts can significantly influence their biological effects, including their potential to form DNA cross-links or their recognition by DNA repair enzymes. vanderbilt.eduresearchgate.netnih.gov

The synthesis and characterization of specific stereoisomers are crucial for understanding their distinct biological activities. vanderbilt.edu For example, in the case of adducts formed from related compounds like 4-hydroxynonenal, different stereoisomers can be separated by reverse-phase HPLC, and their absolute stereochemistry can be assigned through stereocontrolled synthesis and comparison with authentic standards. vanderbilt.edu While specific stereochemical studies on this compound adducts are less detailed in the provided context, the principles of adduct isomerism are well-established for similar molecules and are applicable. vanderbilt.eduresearchgate.net

Reactions with Deoxyadenosine, Deoxyguanosine, and Deoxycytidine

Amino Acid and Protein Adducts: Reactive Site Identification and Mechanism

This compound readily reacts with nucleophilic amino acid residues in proteins, leading to covalent modifications that can alter protein structure and function. nih.gov The primary targets are the side chains of cysteine and lysine. nih.govnih.govnih.gov The reaction mechanisms typically involve either Michael addition or the formation of a Schiff base. nih.govnih.gov

Lysine: The ε-amino group of lysine side chains can react with this compound. nih.govacs.org This reaction can proceed via Michael addition or through the formation of a Schiff base with the aldehyde group of this compound. nih.govnih.gov Acetylation of lysine, which neutralizes its positive charge, is a known post-translational modification that can regulate protein interactions and function. nih.govfrontiersin.org The reaction of this compound with lysine forms a stable adduct that has been identified as a potential biomarker. nih.govacs.org

Cysteine: The thiol (sulfhydryl) group of cysteine is a highly potent nucleophile and reacts rapidly with α,β-unsaturated aldehydes like this compound via Michael addition. nih.govnih.govmdpi.com This reaction is often much faster than with other amino acid residues like lysine. nih.gov The high reactivity of thiolates (the deprotonated form of thiols) makes cysteine residues a primary target for electrophiles. mdpi.com Model studies using N-acetyl-L-cysteine (AcCys) and N-α-acetyl-L-lysine (AcLys) have confirmed that this compound forms adducts with both, demonstrating concentration-dependent formation. nih.govacs.org

| Amino Acid | Reactive Group | Primary Reaction Type | Model Reactant Used in Studies |

|---|---|---|---|

| Lysine | ε-amino group | Michael Addition / Schiff Base | N-α-acetyl-l-lysine (AcLys) |

| Cysteine | Thiol (Sulfhydryl) group | Michael Addition | N-acetyl-L-cysteine (AcCys) |

Comparative Reactivity with Other Alpha, Beta-Unsaturated Carbonyls (e.g., Butenedial)

This compound (AcA), a homologue of butenedial (BDA), belongs to the class of α,β-unsaturated carbonyl compounds. nih.govnih.gov These compounds are characterized by a carbon-carbon double bond conjugated to a carbonyl group, a structural feature that renders them susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon. wikipedia.org The reactivity of these molecules is of significant interest as they are often formed as metabolic products of other compounds. For instance, AcA is the primary reactive metabolite of 2-methylfuran (B129897) (2-MF), while BDA is formed from the metabolism of furan (B31954). nih.govresearchgate.netresearchgate.net

Both AcA and BDA exhibit high reactivity towards cellular nucleophiles such as the amino and thiol groups found in amino acids and DNA. nih.govacs.org Studies on BDA have demonstrated that its reactivity with deoxyribonucleosides is dependent on pH. researchgate.net At a pH of 6.5, the order of reactivity for BDA is 2'-deoxycytidine (B1670253) > 2'-deoxyguanosine (B1662781) > 2'-deoxyadenosine (B1664071). researchgate.net However, at a more alkaline pH of 8.0, this order shifts to 2'-deoxyguanosine > 2'-deoxycytidine > 2'-deoxyadenosine. researchgate.net In both scenarios, thymidine (B127349) shows no reactivity with BDA. researchgate.net

This compound displays a similar pattern of reactivity with DNA bases, forming adducts with 2'-deoxyadenosine (dA), 2'-deoxyguanosine (dG), and 2'-deoxycytidine (dC), while also showing no reaction with 2'-deoxythymidine (dT). acs.orgnih.gov This suggests a comparable mechanism of interaction with DNA building blocks. The structural difference between AcA (a ketone) and BDA (a dialdehyde) can influence their electrophilicity and subsequent reaction kinetics. rsc.orgnrel.gov Generally, the reactivity of α,β-unsaturated carbonyls is sensitive to the nature of the substituents on their carbon framework. rsc.org

Table 1: Comparative Reactivity of this compound and Butenedial with Deoxyribonucleosides

| Compound | Reacts With | Does Not React With | pH-Dependent Reactivity Order | Reference |

|---|---|---|---|---|

| This compound (AcA) | dA, dG, dC | dT | Not fully detailed, but reactivity confirmed in various buffer systems. | acs.orgnih.gov |

| Butenedial (BDA) | dA, dG, dC | dT | pH 6.5: dC > dG > dA pH 8.0: dG > dC > dA | researchgate.net |

Kinetic and Thermodynamic Studies of this compound Transformations

Kinetic studies reveal that this compound is a highly reactive molecule. Its reactions with model nucleophiles such as N-α-acetyl-l-lysine (AcLys) and N-acetyl-l-cysteine (AcCys) are remarkably rapid. nih.gov Research has shown that the formation of adducts with these amino acid derivatives reaches completion in less than one minute. nih.govacs.org Once formed, these adducts exhibit considerable stability, remaining unchanged for up to 24 hours under experimental conditions. nih.govacs.org The rapid rate of these reactions underscores the potential for AcA to readily bind to biological macromolecules in vivo.

The rate of adduct formation with DNA has also been investigated. When incubated with isolated DNA, this compound demonstrates a time-dependent increase in the formation of DNA adducts, with significant levels being detected after only 30 minutes of incubation. nih.gov

While specific half-life data for this compound in biological systems is not extensively documented, the half-lives of related compounds and their adducts provide a useful comparative framework. For example, the metabolic precursor to butenedial, furan, is cleared relatively quickly, with a reported half-life in blood of approximately 1.3 hours. nih.gov In contrast, the stability of DNA adducts can vary widely, from hours to several days, depending on their chemical nature and the efficiency of cellular repair mechanisms. mdpi.com In the pharmaceutical field, the chemical stability of reactive metabolites is a critical parameter, where a half-life threshold is sometimes used to predict potential toxicity. tandfonline.com

Table 2: Reaction Kinetics of this compound

| Reactant | Observation | Key Finding | Reference |

|---|---|---|---|

| N-α-acetyl-l-lysine (AcLys) | Adduct formation | Reaction completes in <1 minute; adduct stable for up to 24 hours. | nih.govacs.org |

| N-acetyl-l-cysteine (AcCys) | Adduct formation | Reaction completes in <1 minute; adduct stable for up to 24 hours. | nih.govacs.org |

| Isolated DNA | Adduct formation (dA-AcA, dG-AcA, dC-AcA) | Significant, steady increase in adduct levels observed after 30 minutes. | nih.gov |

The reactivity of this compound, like many chemical transformations, is significantly influenced by the pH and composition of the surrounding medium. acs.orgnih.gov The pH determines the protonation state of both the electrophile (AcA) and the nucleophile, which in turn affects the reaction rate.

Experimental investigations into AcA's reactivity have employed various buffer systems to control pH and simulate physiological conditions. For instance, to mimic the environment of a microsomal system, the reaction between AcA and N-α-acetyl-l-lysine (AcLys) was conducted in a potassium phosphate (B84403) buffer (K₂HPO₄) at a pH of 7.4. nih.govacs.org Similarly, studies examining the formation of DNA adducts have been performed in both unbuffered aqueous solutions and in K₂HPO₄ buffer (pH 7.4), allowing for comparison of reactivity under different conditions. acs.orgnih.gov

The choice of buffer is critical, as its components can potentially interact with reactants and influence reaction kinetics. researchgate.netbio-rad.com Buffers are most effective at maintaining a stable pH within approximately one pH unit of their pKa. researchgate.net The ionic strength and specific ions present in the buffer system can also impact the stability and reaction characteristics of the molecules involved. bio-rad.com For analytical purposes, such as separating reaction products, buffer systems like Tris-HCl or Bis-Tris are chosen based on their ability to maintain a specific pH range and their compatibility with the separation matrix. bio-rad.com

Table 3: Buffer Systems Used in this compound Reactivity Studies

| Study Focus | Buffer System | pH | Purpose | Reference |

|---|---|---|---|---|

| Reactivity with AcLys | Potassium Phosphate (K₂HPO₄) | 7.4 | Simulate microsomal system conditions. | nih.govacs.org |

| Reactivity with Isolated DNA | Water (unbuffered) or Potassium Phosphate (K₂HPO₄) | ~7.4 (for buffer) | Investigate adduct formation in aqueous and buffered environments. | acs.orgnih.gov |

| Reactivity with Nucleosides | Various buffer systems | Varying | Test reactivity under different pH conditions. | acs.orgnih.gov |

Reaction Rate Determinations and Half-Life Assessments

Stability and Degradation Pathways in Aqueous and Biological Environments

This compound exhibits limited stability in aqueous environments. When studied in an aqueous solution (D₂O for NMR analysis), it was found to degrade into three primary products, highlighting its inherent instability in water. acs.orgnih.gov This instability necessitates the use of organic solvents like dimethyl sulfoxide (B87167) (DMSO) for the preparation and storage of stock solutions, where it shows greater stability. acs.orgnih.govrptu.de

In biological systems, this compound is known as a reactive metabolite of 2-methylfuran (2-MF). nih.gov Its formation is catalyzed by cytochrome P450 enzymes, with CYP2E1 identified as a key enzyme in this transformation. nih.govnih.gov As a potent electrophile, AcA readily reacts with cellular nucleophiles. acs.org Its primary degradation pathway in a biological context involves forming covalent adducts with proteins and DNA. nih.gov

Studies using primary rat hepatocytes (pRH) have shown that AcA forms adducts with lysine residues, with N-α-acetyl-l-lysine-acetylacrolein (AcLys-AcA) being detected in cell supernatants. nih.govnih.gov Interestingly, while AcA reacts rapidly with cysteine derivatives in chemical models, the corresponding cysteine adduct was not detected in the hepatocyte system. nih.govnih.gov This suggests that in a complex cellular environment, detoxification pathways or competing reactions may prevent certain adducts from forming or accumulating. Indeed, cysteine is thought to be an effective scavenger of this compound in vivo. unit.no

Furthermore, despite its demonstrated reactivity with isolated DNA, AcA-DNA adducts were not detected at the cellular level in hepatocytes incubated with either 2-MF or AcA. nih.gov This finding suggests the presence of highly efficient cellular detoxification mechanisms or that AcA reacts so rapidly with other abundant nucleophiles, such as glutathione (B108866) and proteins, that its access to nuclear DNA is significantly restricted. nih.govcapes.gov.br

Table 4: Compound Names

| Abbreviation / Common Name | Systematic Name |

|---|---|

| This compound (AcA) | 4-oxopent-2-enal |

| Butenedial (BDA) | cis-2-butene-1,4-dial |

| 2-Methylfuran (2-MF) | 2-Methylfuran |

| Furan | Furan |

| 2'-deoxyadenosine | 2'-deoxyadenosine |

| 2'-deoxycytidine | 2'-deoxycytidine |

| 2'-deoxyguanosine | 2'-deoxyguanosine |

| Thymidine | Thymidine |

| N-α-acetyl-l-lysine (AcLys) | N-α-acetyl-l-lysine |

| N-acetyl-l-cysteine (AcCys) | N-acetyl-l-cysteine |

| Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide |

| Potassium Phosphate (K₂HPO₄) | Dipotassium hydrogen phosphate |

Advanced Spectroscopic and Chromatographic Characterization of Acetylacrolein and Its Complex Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

High-resolution NMR spectroscopy serves as a cornerstone technique for the unambiguous structural identification and for probing the dynamic behavior of acetylacrolein in various environments. nih.govwikipedia.org It provides detailed information on the chemical structure, connectivity, and conformation of molecules in solution. nih.govchemguide.co.uk

This compound's reactivity and structure in solution have been effectively elucidated using high-resolution NMR. When studied in an aqueous medium (D₂O), ¹H-NMR spectroscopy revealed that this compound does not exist as a single species but rather as a mixture of three main products. acs.orgnih.gov These products were observed in a ratio of approximately 1:1:0.2. nih.gov This behavior highlights the compound's instability in water and its tendency to form hydrated or cyclized isomers. The different configurations of these isomers, particularly concerning the relative positions of hydroxyl groups, have been distinguished and labeled, providing critical insight into the compound's solution-state chemistry. acs.orgnih.gov

In organic solvents like deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆), the open-chain structure of this compound is preserved, and its characteristic ¹H-NMR signals can be clearly assigned. acs.orgnih.gov These studies are crucial for confirming the identity and structure of the synthesized compound before its use in further reactivity studies. acs.org

| Solvent | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|---|

| CDCl₃ (400 MHz) | -CHO | 10.09 | d | 7.1 | acs.orgnih.gov |

| -CH= | 6.94 | d | 11.8 | ||

| =CH- | 6.10 | dd | 11.8, 7.1 | ||

| -CH₃ | 2.32 | s | - | ||

| DMSO-d₆ (400 MHz) | -CHO | 9.94 | d | 6.9 | acs.orgnih.gov |

| -CH= | 7.20 | d | 11.8 | ||

| =CH- | 6.22 | dd | 11.8, 6.9 | ||

| -CH₃ | 2.34 | s | - |

NMR spectroscopy is an indispensable tool for assessing the purity of synthesized this compound and its derivatives. acs.orgacs.org Following synthesis and purification, ¹H-NMR spectra are used to confirm the identity of the target compound and to quantify its purity by comparing the integration of signals from the product against those of residual solvents or impurities. acs.orgnih.govacs.org For instance, the purity of synthesized this compound has been determined to be 91%, while its various nucleoside and amino acid adducts have shown purities ranging from 91% to 99% via ¹H-NMR analysis. acs.orgnih.govacs.org

Furthermore, NMR is applied in monitoring the progress of chemical reactions. rsc.orgoxinst.com While real-time monitoring of this compound reactions is complex, the analysis of reaction mixtures at different time points or upon completion provides crucial data on reaction efficiency, yield, and the formation of byproducts. acs.orgacs.org This information is vital for optimizing synthesis protocols and understanding reaction mechanisms. rsc.org For example, the purity of adducts like N-α-acetyl-L-cysteine-acetylacrolein (AcCys-AcA) was confirmed to be 97% by ¹H NMR after synthesis and purification. acs.org

Elucidation of Isomeric Forms and Solution Behavior

Advanced Mass Spectrometry Techniques for Molecular Characterization and Quantitative Analysis

Advanced mass spectrometry (MS) techniques are pivotal for the sensitive detection and structural confirmation of this compound and its complex biological adducts. uu.sewur.nl These methods allow for precise mass determination and detailed structural analysis through fragmentation.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structures of complex molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govacdlabs.com This method has been extensively used to characterize the adducts formed between this compound and biological nucleophiles, such as DNA bases and amino acids. acs.orgnih.govacs.org

The structures of adducts with 2'-deoxyadenosine (B1664071) (dA-AcA), 2'-deoxyguanosine (B1662781) (dG-AcA), and 2'-deoxycytidine (B1670253) (dC-AcA) were confirmed by analyzing their unique fragmentation patterns obtained via UPLC-ESI⁺-MS/MS. acs.orgnih.gov Similarly, adducts with N-α-acetyl-L-lysine (AcLys-AcA) and N-α-acetyl-L-cysteine (AcCys-AcA) were characterized by identifying their specific mass transitions. acs.orgnih.gov The fragmentation pathways, often involving the neutral loss of water or characteristic parts of the molecule, provide definitive structural evidence. nih.gov For example, the fragmentation of the lithiated adduct of ¹⁵N₅-dA-AcA shows characteristic losses that help confirm its structure. nih.gov

| Adduct | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Interpretation of Fragments | Reference |

|---|---|---|---|---|

| ¹⁵N₅-dA-AcA | 337.2 [M+H]⁺ | 319.2, 221.0, 179.2, 141.0 | [M–H₂O]⁺, [M–dR]⁺, [M–dR–COCH₃]⁺, [dA+H]⁺ | nih.gov |

| AcCys-AcA | 241.9 [M-H]⁻ | 113.0, 85.0, 70.0 | [M-(AcCys-S)]⁻, [M-(MF-S)-H₂O]⁻, [M-(MF-S)-H₂O–CO₂]⁻ | acs.org |

| AcLys-AcA | 269.2 [M+H]⁺ | 164.2, 84.1, 82.2 | Quantifier and qualifier ions | rptu.de |

Stable Isotope Dilution Analysis (SIDA) is the gold standard for accurate quantification in mass spectrometry, mitigating matrix effects and variations in instrument response. acs.orgnih.gov This technique involves synthesizing stable isotope-labeled versions of the analytes of interest to be used as internal standards. nih.govresearchgate.net

In the context of this compound research, SIDA methods have been developed for the precise quantification of its DNA adducts. acs.orgresearchgate.net Specifically, ¹⁵N₅-labeled dA-AcA and dG-AcA were synthesized and used as internal standards. acs.orgnih.gov By adding a known amount of these heavy-labeled standards to a sample, the concentration of the corresponding native (light) adducts can be determined with high accuracy and precision by comparing their mass spectrometric signal intensities. nih.gov This approach was crucial for quantifying the formation of DNA adducts in in vitro experiments with isolated DNA. acs.orgnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of Adducts

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation, Purification, and Detection

HPLC and its advanced counterpart, UPLC, are essential chromatographic techniques for the analysis of this compound and its complex reaction products. chromatographytoday.comsepscience.com They provide the necessary resolving power to separate these compounds from complex matrices, enabling their subsequent detection and quantification. researchgate.nethplc.euglobalresearchonline.net UPLC, utilizing columns with smaller particle sizes (<2 µm), offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC. sepscience.comglobalresearchonline.net

These techniques are central to the entire analytical workflow. Preparative HPLC is employed for the purification of synthesized this compound adducts, separating the desired product from unreacted starting materials and byproducts. acs.orgnih.govacs.org Analytical HPLC and UPLC systems, often coupled with MS/MS detectors, are used for the characterization and sensitive detection of these compounds. acs.orgnih.govacs.org For example, a sensitive UPLC-ESI⁺-MS/MS method was developed for the simultaneous quantification of dA-AcA, dG-AcA, and dC-AcA adducts. acs.orgnih.gov The choice between HPLC and UPLC often depends on the complexity of the sample and the required throughput, with UPLC being particularly advantageous for analyzing trace levels of adducts in biological samples. chromatographytoday.comsepscience.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Visible range. This compound, as an α,β-unsaturated aldehyde, possesses a conjugated system of π-electrons across its carbonyl group and carbon-carbon double bond. louisville.edumdpi.comresearchgate.net This conjugation is responsible for its characteristic absorption of UV light, making UV-Vis spectroscopy a straightforward and effective tool for its detection and for monitoring its reactions. researchgate.netspectroscopyonline.com

The principle behind using UV-Vis for reaction monitoring is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. spectroscopyonline.comthermofisher.com As this compound reacts with other molecules, such as biological nucleophiles, the nature of the conjugated system is altered. This change in electronic structure leads to a shift in the maximum absorption wavelength (λmax) and/or a change in the molar absorptivity. By tracking these changes in the UV-Vis spectrum over time, researchers can follow the consumption of reactants and the formation of products, thereby elucidating reaction kinetics and mechanisms. researchgate.netthermofisher.com

In the context of this compound research, UV-Vis spectroscopy has been instrumental in characterizing its adducts with various biomolecules. For instance, when this compound forms adducts with DNA nucleosides or amino acids, the resulting products exhibit distinct UV-Vis absorption profiles. acs.orgnih.gov Research has shown that the formation of these complex products can be detected as they possess their own unique UV/Vis-active properties. nih.gov The table below summarizes the reported absorption maxima for this compound-derived adducts, highlighting how the electronic environment of the chromophore changes upon reaction.

| Compound | λmax (in H₂O) | Reference |

|---|---|---|

| dC-AcA Adduct | 276 nm (narrow), 217 nm (broad) | acs.orgnih.gov |

| dA-AcA Adduct | 225 nm (narrow), 275 nm (broad) | acs.orgnih.gov |

| dG-AcA Adduct | 231 nm (narrow), 286 nm (wide) | acs.orgnih.gov |

| AcCys-AcA Adduct | 223 nm, 250 nm | nih.gov |

| AcLys-AcA Adduct | 250 nm | nih.gov |

Emerging Spectroscopic and Analytical Modalities for this compound Research

While UV-Vis spectroscopy is useful, the complexity of biological systems and the low concentrations of reaction products necessitate more sensitive and specific analytical methods. Modern research on this compound increasingly relies on a suite of advanced and emerging analytical modalities, particularly hyphenated chromatographic and mass spectrometric techniques. adcreview.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern this compound analysis. acs.orgresearchgate.net Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC) are used to separate the complex mixtures formed when this compound reacts in biological matrices. acs.orgnih.govnih.gov The separated components are then introduced into a tandem mass spectrometer (MS/MS). This allows for the precise determination of the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation products, providing definitive structural identification and enabling highly sensitive quantification. acs.orgnih.gov For instance, a sensitive UHPLC-ESI+-MS/MS method was developed for the simultaneous quantification of three nucleoside adducts of this compound. nih.gov

Advanced Mass Spectrometry Techniques are frequently employed. High-resolution mass spectrometry (HRMS), often using Quadrupole Time-of-Flight (qTOF) analyzers, provides highly accurate mass measurements. This capability is crucial for identifying unknown metabolites and adducts in non-target screening approaches. mdpi.commdpi-res.com Furthermore, the Multiple Reaction Monitoring (MRM) mode on triple quadrupole mass spectrometers is the gold standard for quantitative studies. acs.orgnih.gov MRM offers exceptional sensitivity and selectivity by monitoring specific fragmentation transitions for the target analyte, making it ideal for detecting trace levels of this compound adducts in biological samples. acs.orgnih.gov

Stable Isotope Dilution Analysis (SIDA) represents a key strategy for achieving accurate quantification. This method involves synthesizing stable, isotopically labeled internal standards (e.g., containing ¹⁵N) of the target adducts. acs.orgnih.gov These standards are added to the sample at the beginning of the preparation process and behave identically to the endogenous analyte during extraction, chromatography, and ionization, correcting for any sample loss or matrix effects and leading to highly accurate results. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy remains an indispensable tool for the unambiguous structural elucidation of newly synthesized this compound adducts. researchgate.net While less sensitive than MS, ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each atom in a molecule, which is essential for confirming the precise structure of reaction products identified by mass spectrometry. acs.orgnih.gov

The table below provides a summary of the advanced analytical modalities applied in this compound research.

| Technique | Application in this compound Research | Reference |

|---|---|---|

| HPLC/UHPLC-MS/MS | Separation, identification, and quantification of this compound and its adducts. | acs.orgnih.govnih.govresearchgate.net |

| High-Resolution Mass Spectrometry (e.g., UPLC-qTOF) | Accurate mass measurements for identification of unknown metabolites in non-target screening. | mdpi.commdpi-res.com |

| Multiple Reaction Monitoring (MRM) | Highly sensitive and selective quantification of specific target adducts. | acs.orgnih.gov |

| Stable Isotope Dilution Analysis (SIDA) | Gold standard for accurate quantification using isotopically labeled internal standards. | acs.orgnih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Definitive structural confirmation of synthesized adducts and reaction products. | acs.orgnih.govresearchgate.net |

Computational and Theoretical Studies on Acetylacrolein Chemistry

Quantum Chemical Investigations of Molecular Structure and Electronic States

Quantum chemical methods are essential for elucidating the fundamental electronic and geometric properties of molecules like acetylacrolein, which govern its stability and reactivity.

Density Functional Theory (DFT) and Ab Initio Calculations for Geometry Optimization

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. aimspress.com For this purpose, methods like Density Functional Theory (DFT) and ab initio calculations are widely employed. aimspress.comresearchgate.net DFT methods, such as those using the B3LYP functional, are popular due to their favorable balance of accuracy and computational cost for organic molecules. aimspress.comphyschemres.org Ab initio methods, while often more computationally intensive, solve the Schrödinger equation with fewer approximations. uleth.ca

| Parameter | Atoms Involved | Expected Value (Illustrative) |

|---|---|---|

| Bond Length (Å) | C=O (aldehyde) | ~1.21 Å |

| C=O (ketone) | ~1.22 Å | |

| C=C | ~1.34 Å | |

| C-C (vinyl) | ~1.47 Å | |

| C-C (acetyl) | ~1.51 Å | |

| C-H | ~1.09 - 1.10 Å | |

| Bond Angle (°) | C-C=C | ~122° |

| C=C-C | ~124° | |

| H-C=O | ~121° | |

| C-C=O (ketone) | ~119° |

Note: The values in Table 1 are illustrative and represent typical bond lengths and angles for similar functional groups as would be predicted by DFT calculations. Specific values would require a dedicated computational study.

Electronic Structure Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.comnih.gov The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. aimspress.commdpi.com

For an α,β-unsaturated carbonyl like this compound, the LUMO is expected to be distributed over the conjugated system, particularly with large lobes on the β-carbon and the carbonyl carbon of the aldehyde, identifying them as primary sites for nucleophilic attack. nih.gov Global reactivity descriptors, derived from HOMO and LUMO energies, quantify aspects of reactivity. These include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), which predicts the propensity of a species to accept electrons. nih.govnih.govinformaticsjournals.co.in

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. nih.gov |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons. nih.gov |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measure of electrophilic character. nih.gov |

Note: The calculation of specific values for this compound requires a dedicated quantum chemical study. However, its structure suggests it would be a strong electrophile.

Computational Reaction Dynamics and Mechanism Elucidation

Computational methods are invaluable for mapping the detailed pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

A transition state (TS) is the highest energy point along a reaction pathway, representing the "point of no return" between reactants and products. nih.gov Locating and characterizing the TS is fundamental to understanding reaction kinetics. Computational methods can find this first-order saddle point on the potential energy surface. nih.govresearchgate.net A key confirmation of a true TS is the presence of exactly one imaginary vibrational frequency, where the motion along this frequency corresponds to the transformation from reactant to product. researchgate.net

Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. nih.govresearchgate.net The IRC method maps the minimum energy path (MEP) downhill from the transition state to both the reactant and product energy minima. chemspider.comnih.gov This confirms that the identified TS correctly connects the intended reactants and products and can reveal the presence of any unforeseen intermediates along the reaction pathway. researchgate.net For a reaction like the Michael addition of a thiol (e.g., cysteine) to this compound, IRC analysis would trace the path from the thiol-acetylacrolein complex, through the C-S bond-forming transition state, to the resulting adduct. nih.govnih.gov

Energy Profiles for Adduct Formation and Degradation Pathways

This compound is known to react with biological nucleophiles, such as the thiol group of cysteine, via a Michael addition mechanism. researchgate.netnih.govnih.gov Computational studies on similar reactions, like the addition of thiols to other α,β-unsaturated carbonyls, reveal the detailed energetics of this process. researchgate.netmdpi.com The reaction typically proceeds through a transition state leading to a charged intermediate (e.g., an enolate), which is then protonated to form the final stable adduct. nih.gov The calculated energy profile helps to identify the rate-determining step of the reaction. nih.gov

| Reaction Species | Description | Relative Free Energy (ΔG) |

|---|---|---|

| Reactants | Isolated this compound + Cysteine | 0.0 |

| Transition State (TS) | C-S bond formation in progress | +10 to +15 |

| Intermediate | Enolate adduct after C-S bond formation | -5 to -10 |

| Product | Final neutral adduct | -15 to -25 |

Note: The values in Table 3 are representative for a typical sulfa-Michael addition and are based on computational studies of analogous systems. nih.govresearchgate.net They serve to illustrate the expected energy profile for the reaction of this compound with a thiol nucleophile.

Molecular Modeling of this compound Interactions with Biological and Chemical Systems

Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are used to study the behavior of molecules within complex biological environments over time. nih.gov These simulations can provide atomic-level insights into how this compound or its adducts interact with macromolecules like proteins and nucleic acids.

For instance, after this compound forms an adduct with a DNA base (e.g., guanine (B1146940) or adenine), MD simulations can be used to investigate how this adduct affects the structure and dynamics of the DNA double helix. nih.gov Such simulations can reveal changes in hydrogen bonding, local helical parameters, and DNA unwrapping, which are critical for understanding how DNA lesions are recognized and processed by cellular repair machinery. nih.govmdpi.commdpi.com

Similarly, modeling can be applied to study the interaction of this compound with proteins. This includes docking this compound into the active site of enzymes responsible for its metabolism, such as Cytochrome P450, or modeling its covalent modification of protein residues like cysteine or lysine (B10760008). researchgate.net These models help elucidate the structural basis for binding affinity, substrate specificity, and the functional consequences of protein modification.

Theoretical Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR/Raman)

The theoretical prediction of spectroscopic parameters for this compound (also known as 4-oxopent-2-enal) provides valuable insights into its electronic structure, vibrational modes, and chemical environment. By employing computational quantum chemistry methods, it is possible to simulate various types of spectra, which aids in the interpretation of experimental data and allows for the detailed assignment of spectral features. The primary methods utilized for these predictions are Density Functional Theory (DFT) for ground-state properties like NMR, IR, and Raman spectra, and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties such as UV-Vis absorption spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structural elucidation. Computational methods, particularly DFT, have become essential in accurately forecasting these shifts. The process typically involves geometry optimization of the molecule followed by the calculation of nuclear shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govrsc.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, a key aspect of theoretical NMR prediction is the consideration of its conformational isomers, primarily the s-trans and s-cis conformers, and the E/Z isomers around the C=C double bond. The relative energies of these conformers, influenced by the solvent, can affect the observed chemical shifts, which are a population-weighted average of the shifts of the individual conformers. auremn.org.br

Recent studies have provided experimental ¹H and ¹³C NMR data for the trans-isomer of this compound in different solvents, which can serve as a benchmark for theoretical calculations. rptu.de For instance, a study by Schäfer et al. (2024) reported the following experimental chemical shifts for trans-acetylacrolein. rptu.de

| Nucleus | Experimental Chemical Shift (δ, ppm) in CDCl₃ rptu.de | Experimental Chemical Shift (δ, ppm) in DMSO-d₆ rptu.de | Predicted Chemical Shift (δ, ppm) - Illustrative* |

|---|---|---|---|

| ¹H (CHO) | 10.09 | 10.02 | - |

| ¹H (C=CH) | 6.94 | 7.20 | - |

| ¹H (HC=C) | 6.10 | 6.22 | - |

| ¹H (CH₃) | 2.32 | 2.34 | - |

| ¹³C (C=O, ketone) | - | 199.40 | - |

| ¹³C (C=O, aldehyde) | - | 193.08 | - |

| ¹³C (C=CH) | - | 142.51 | - |

| ¹³C (HC=C) | - | 136.53 | - |

| ¹³C (CH₃) | - | 30.31 | - |

A thorough computational study would involve optimizing the geometry of this compound at a specified level of theory (e.g., B3LYP-D3/6-311G(d,p)) and then calculating the NMR shielding constants with a functional like WP04 and a basis set such as 6-311++G(2d,p), often including a solvent model like the Polarizable Continuum Model (PCM) to account for solvent effects. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions between molecular orbitals. TD-DFT is the most common method for predicting these spectra. mdpi.comfaccts.de The calculations provide the vertical excitation energies (which correspond to the absorption wavelengths, λ_max) and the oscillator strengths (which are related to the intensity of the absorption bands).

For a molecule like this compound, which contains both C=C and C=O chromophores, one would expect to see π → π* and n → π* transitions. The high-intensity bands are typically due to π → π* transitions, while the lower-intensity, longer-wavelength bands are often attributed to n → π* transitions. Computational studies can help to precisely assign these transitions by analyzing the molecular orbitals involved in each excitation. researchgate.net A benchmark study of different functionals, such as B3LYP, M06, and ωB97X-D, combined with appropriate basis sets (e.g., 6-311++G(d,p)), would be necessary to determine the most accurate method for predicting the UV-Vis spectrum of this compound. mdpi.comchemrxiv.org

| Transition | Calculated λ_max (nm) - Illustrative | Oscillator Strength (f) - Illustrative | Major Orbital Contributions - Illustrative |

|---|---|---|---|

| n → π | - | - | - |

| π → π* | - | - | - |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective for predicting these spectra. scm.comresearchgate.net The process involves an initial geometry optimization to find the minimum energy structure, followed by a frequency calculation. This calculation yields the vibrational frequencies, IR intensities, and Raman activities. d-nb.infonih.gov

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., 0.96 for B3LYP/6-311G** level of theory) to improve agreement with experimental data. scifiniti.com

For this compound, the IR and Raman spectra would be dominated by characteristic peaks corresponding to the stretching and bending vibrations of its functional groups: the C=O stretches of the ketone and aldehyde, the C=C stretch of the alkene, C-H stretches (both sp² and sp³), and various bending and deformation modes. mdpi.comosti.gov A detailed computational analysis would provide an assignment for each band in the experimental spectrum.

| Vibrational Mode | Calculated Frequency (cm⁻¹) - Illustrative | Calculated IR Intensity (km/mol) - Illustrative | Calculated Raman Activity (Å⁴/amu) - Illustrative* | Assignment |

|---|---|---|---|---|

| ν(C=O) aldehyde | - | - | - | Aldehyde C=O stretch |

| ν(C=O) ketone | - | - | - | Ketone C=O stretch |

| ν(C=C) | - | - | - | Alkene C=C stretch |

| ν(C-H) sp² | - | - | - | Alkene C-H stretch |

| ν(C-H) sp³ | - | - | - | Methyl C-H stretch |

Advanced Synthetic Applications and Derivative Chemistry of Acetylacrolein

Acetylacrolein as a Versatile Synthon in Complex Organic Synthesis

This compound (4-oxopent-2-enal) is a highly reactive compound that participates in a variety of chemical transformations, making it a versatile synthon for constructing complex molecular architectures. nih.govresearchgate.netnih.gov Its structure, featuring both an α,β-unsaturated aldehyde and a ketone, allows for selective reactions at either functional group, providing a powerful tool for synthetic chemists.

One of the key applications of this compound is in cycloaddition reactions, particularly the Diels-Alder reaction. nih.govwikipedia.orgebsco.com In this reaction, this compound can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The presence of both electron-withdrawing groups (aldehyde and ketone) enhances its reactivity as a dienophile. rsc.org This reaction is a cornerstone in the synthesis of substituted cyclohexene (B86901) derivatives, which are precursors to many natural products and pharmaceuticals. wikipedia.orgchim.it

Furthermore, this compound is a key component in annulation reactions, such as the Robinson annulation, which is a powerful method for forming six-membered rings. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. wikipedia.orgorganic-chemistry.org The Wieland-Miescher ketone, a crucial intermediate in steroid synthesis, is a classic example of a product derived from a Robinson annulation process. wikipedia.org

The dual reactivity of this compound also allows for sequential reactions. For instance, one functional group can be selectively protected while the other undergoes a transformation, followed by deprotection and reaction of the second functional group. This orthogonality enables the synthesis of intricate molecules with high degrees of stereochemical control.

Rational Design and Synthesis of Novel this compound-Derived Heterocycles

The electrophilic nature of this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. Its ability to react with binucleophiles is particularly useful in constructing five- and six-membered rings containing one or more heteroatoms.

A prominent example is the synthesis of substituted pyridines. wikipedia.orgcore.ac.ukrsc.orgorganic-chemistry.orgrsc.org The Hantzsch pyridine (B92270) synthesis, for instance, can be adapted to use this compound or its derivatives. wikipedia.org This method typically involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the corresponding pyridine. wikipedia.org Variations of this and other multicomponent reactions allow for the regioselective synthesis of a diverse library of pyridine derivatives. core.ac.ukrsc.org

Similarly, this compound can be employed in the synthesis of pyrimidines. organic-chemistry.orgmdpi.comgrowingscience.com By reacting with amidines, this compound can undergo a cyclocondensation reaction to form the pyrimidine (B1678525) core. organic-chemistry.org These reactions often proceed with high efficiency and allow for the introduction of various substituents onto the heterocyclic ring, leading to a wide range of functionalized pyrimidines with potential applications in medicinal chemistry. growingscience.com

The general strategy for synthesizing these heterocycles involves the reaction of the dicarbonyl moiety of this compound with a dinucleophile, such as a 1,3-diamine or a compound containing both an amino and a hydroxyl or thiol group. The initial condensation is often followed by a cyclization and dehydration or oxidation step to yield the final aromatic heterocycle.

Role in the Synthesis of Bio-relevant Conjugates and Adducts for Research Probes

This compound is a metabolite of 2-methylfuran (B129897), a compound found in various heat-treated foods like coffee. nih.govresearchgate.netnih.gov In biological systems, this compound is known to be a reactive electrophile that can form adducts with cellular nucleophiles such as DNA and proteins. nih.govresearchgate.netnih.govnih.gov This reactivity has been harnessed by researchers to synthesize and study these bio-relevant conjugates, which can serve as valuable research probes.

Studies have shown that this compound reacts with 2'-deoxyadenosine (B1664071) (dA), 2'-deoxyguanosine (B1662781) (dG), and 2'-deoxycytidine (B1670253) (dC) to form stable DNA adducts. nih.govnih.govacs.org The structures of these adducts have been characterized using techniques like UPLC-ESI+-MS/MS and NMR spectroscopy. nih.govresearchgate.netnih.gov The formation of these adducts is dose- and time-dependent. nih.gov For example, incubation of isolated DNA from primary rat hepatocytes with this compound resulted in the formation of dA-AcA, dG-AcA, and dC-AcA adducts. nih.gov The ability to synthesize these adducts in vitro allows for the development of sensitive analytical methods for their detection and quantification in biological samples, which is crucial for understanding the potential genotoxic effects of 2-methylfuran exposure. nih.govnih.gov

In addition to DNA, this compound also reacts with amino acid residues in proteins. nih.govacs.org Specifically, it has been shown to form adducts with N-α-acetyl-l-lysine (AcLys) and N-acetyl-l-cysteine (AcCys). nih.govacs.orgresearchgate.net The adduct with lysine (B10760008), AcLys-AcA, has been identified as a potential biomarker for this compound exposure. nih.govacs.org The synthesis of these protein adducts and their isotopically labeled analogues is essential for developing quantitative mass spectrometry-based assays to monitor their formation in vivo. nih.govmdpi.com These research probes are instrumental in studying the metabolic activation of 2-methylfuran and the subsequent covalent modification of biological macromolecules. nih.govacs.orgtandfonline.com

| Adduct Type | Reactant | Adduct Name | Analytical Method | Reference |

| DNA Adduct | 2'-deoxyadenosine | dA-AcA | UPLC-ESI+-MS/MS | nih.govacs.org |

| DNA Adduct | 2'-deoxyguanosine | dG-AcA | UPLC-ESI+-MS/MS | nih.govacs.org |

| DNA Adduct | 2'-deoxycytidine | dC-AcA | UPLC-ESI+-MS/MS | nih.govacs.org |

| Protein Adduct | N-α-acetyl-l-lysine | AcLys-AcA | UHPLC-MS/MS | nih.govacs.org |

| Protein Adduct | N-acetyl-l-cysteine | AcCys-AcA | HPLC-MS/MS | acs.org |

Polymerization Aspects Involving this compound Moieties and Derivatives

The unique chemical structure of this compound also lends itself to applications in polymer chemistry, both as a monomer for creating new polymers and as a modifying agent for existing ones.

Potential as a Monomer in Advanced Polymerization Reactions

This compound's bifunctionality, possessing both an aldehyde and a vinyl group, suggests its potential as a monomer in various polymerization reactions. The vinyl group can participate in radical polymerization, similar to other vinyl monomers, to form a polymer backbone. nii.ac.jp The pendant acetyl groups along the polymer chain would then offer sites for further chemical modification or cross-linking.

Additionally, the carbonyl groups of this compound could be involved in condensation polymerization reactions. For example, reaction with diols or diamines could lead to the formation of polyesters or polyamides, respectively. The resulting polymers would have a unique structure with alternating units derived from this compound and the co-monomer. While specific examples of large-scale polymerization of this compound are not extensively documented in the provided search results, the fundamental reactivity of its functional groups points towards this possibility. The synthesis of polydepsipeptides through ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives provides an analogous example of how multifunctional monomers can be used to create polymers with complex repeat units. utwente.nl

Modification of Polymers via this compound Adduct Formation

A more immediate application of this compound in polymer science is in the chemical modification of existing polymers. embrapa.brresearchgate.net Polymers containing nucleophilic functional groups, such as hydroxyl, amino, or thiol groups, can be modified by reaction with this compound. This process, known as polymer adduct formation, can be used to introduce new functional groups onto the polymer backbone, thereby altering its physical and chemical properties.

For instance, a polymer with primary amine side chains could react with the aldehyde group of this compound via reductive amination or with the α,β-unsaturated system via a Michael addition. This would append the this compound moiety to the polymer, introducing a ketone group that could be used for further reactions, such as cross-linking or the attachment of other molecules. This approach is a versatile strategy for creating functional materials with tailored properties for specific applications, such as in biomaterials or advanced coatings. researchgate.net The formation of a vitamin C conjugate of acrolein demonstrates the principle of adduct formation with complex molecules, a concept that can be extended to polymeric systems. researchgate.net

Perspectives and Future Research Directions for Acetylacrolein in Chemical Science

Development of Novel Analytical Strategies for In Situ Detection of Acetylacrolein

The high reactivity of this compound presents a significant challenge for its direct detection, especially in situ. acs.orgnih.gov Current analytical methods predominantly rely on trapping the compound with nucleophiles and subsequently analyzing the stable adducts formed. rptu.deacs.orgnih.gov Techniques such as Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are employed to identify and quantify this compound-DNA adducts and this compound-amino acid adducts. acs.orgnih.govnih.gov Stable Isotope Dilution Analysis (SIDA) has also been established to accurately quantify these derivatives in biological matrices. nih.govmdpi.com

While these methods are powerful for ex situ analysis, the development of strategies for real-time, in situ detection is a critical future goal. Such advancements would provide invaluable insights into the transient chemistry and biological interactions of this compound within a living system. Potential future directions include:

Advanced Mass Spectrometry Techniques: Proton-transfer reaction mass spectrometry (PTR-MS) is a highly sensitive method for the real-time online detection of volatile organic compounds (VOCs) and could be adapted for monitoring gaseous or headspace this compound. frontiersin.org

Sensor-Based Technologies: The development of selective chemosensors or biosensors could enable continuous monitoring. These could be based on electrochemical principles or optical detection, potentially integrated into microfluidic "lab-on-a-chip" devices for high-throughput analysis. biopharminternational.commdpi.com

Spectroscopic Probes: Designing novel fluorescent or colorimetric probes that undergo a specific reaction with this compound to produce a measurable signal would allow for its visualization and quantification within cellular environments.

Process Analytical Technology (PAT): Concepts from PAT, which integrates real-time monitoring into processes, could be applied. biopharminternational.com For instance, in-line spectroscopic methods like near-infrared (NIR) or Raman spectroscopy could potentially monitor the formation or consumption of this compound in controlled reaction systems. biopharminternational.com

Table 1: Comparison of Current and Future Analytical Strategies for this compound

| Strategy | Principle | Mode | Advantages | Limitations/Challenges |

|---|---|---|---|---|

| UPLC-MS/MS of Adducts | Chromatographic separation and mass spectrometric detection of stable derivatives. acs.orgnih.gov | Ex Situ / Offline | High sensitivity and specificity; allows for structural characterization of adducts. acs.orgekb.eg | Indirect detection; does not provide real-time kinetics of free AcA. nih.gov |

| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Soft chemical ionization for online detection of VOCs. frontiersin.org | In Situ / Online | Real-time monitoring; high sensitivity. frontiersin.org | Potential for isobaric interferences; may require specialized instrumentation. |

| Selective Chemosensors | Specific chemical reaction leading to a detectable signal (e.g., fluorescence, color change). | In Situ / Real-Time | High selectivity; potential for in-vivo imaging. | Requires design and synthesis of a highly specific probe. |

| Raman/NIR Spectroscopy | Inelastic scattering of light to provide a structural fingerprint. biopharminternational.com | In Situ / In-line | Non-invasive; can provide real-time data. biopharminternational.com | Lower sensitivity compared to MS; complex data analysis. |

Exploration of Underinvestigated Reaction Pathways and Novel Derivatives

Current research has established that this compound is an oxidative metabolite of 2-methylfuran (B129897), a reaction mediated by cytochrome P450 enzymes, particularly CYP2E1. nih.govrptu.denih.gov Its subsequent reactivity has been primarily studied with biological nucleophiles like DNA and amino acids (cysteine and lysine) to form various adducts. acs.orgrptu.denih.gov For example, it reacts with 2′-deoxyadenosine (dA), 2′-deoxyguanosine (dG), and 2′-deoxycytosine (dC), but not with 2′-deoxythymidine (dT). nih.govnih.gov

However, the full scope of this compound's reactivity remains to be explored. Future research could focus on:

Reaction with Other Biomolecules: Investigating reactions with other cellular components such as lipids, carbohydrates, and other amino acids would provide a more complete picture of its biological fate and reactivity.

Polymerization and Material Synthesis: As a bifunctional α,β-unsaturated carbonyl compound, this compound could serve as a monomer or cross-linking agent in polymer chemistry. Its potential to undergo polymerization or participate in cycloaddition reactions is an unexamined area.

Synthesis of Novel Heterocyclic Derivatives: The reactive functional groups of this compound make it a versatile precursor for synthesizing novel heterocyclic compounds, which are a cornerstone of medicinal chemistry. mdpi.com For instance, reactions with binucleophiles could yield pyridines, pyrimidines, or other ring systems of potential pharmacological interest. The synthesis of novel thiadiazole or cyclohexanone (B45756) derivatives are examples of creating new chemical entities from reactive precursors. mdpi.comnih.gov

Table 2: Known Derivatives and Reaction Products of this compound

| Reactant | Derivative/Product Name | Abbreviation | Analytical Characterization Method(s) |

|---|---|---|---|

| 2'-deoxyadenosine (B1664071) | 1-(3-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-imidazo[2,1-I]purin-7-yl)propan-2-on | dA-AcA | UPLC-ESI+-MS/MS, 1H-NMR, 13C-NMR acs.orgrptu.de |

| 2'-deoxyguanosine (B1662781) | (dG-AcA Adduct) | dG-AcA | UPLC-ESI+-MS/MS acs.orgnih.gov |

| 2'-deoxycytosine | 6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5(6H)-on | dC-AcA | UPLC-ESI+-MS/MS acs.orgnih.gov |

| N-α-acetyl-L-lysine | L-2-Acetamido-6-(2-methyl-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid | AcLys-AcA | UHPLC-MS/MS acs.orgnih.gov |

| N-acetyl-L-cysteine | (AcCys-AcA Adduct) | AcCys-AcA | HPLC-ESI--MS/MS, 1H-NMR, 13C-NMR acs.org |

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry provides powerful tools for solving chemical problems by using computer simulations to predict molecular structures, properties, and reactivity. nextmol.comwikipedia.org For a reactive and potentially transient molecule like this compound, computational methods can offer profound insights that are difficult to obtain through experimentation alone. wikipedia.org

Future research should leverage advanced computational approaches to:

Predict Reactivity and Reaction Mechanisms: Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to model the reaction pathways of this compound with various nucleophiles. chemrxiv.orgmicrosoft.com This can help elucidate reaction mechanisms, calculate activation energies, and predict the structures of novel derivatives, guiding synthetic efforts. wikipedia.org

Develop Predictive Machine Learning (ML) Models: By training ML algorithms on existing experimental data, it is possible to create models that predict the reactivity or biological activity of this compound and its derivatives. chemrxiv.org For example, models have been developed to predict cytochrome P450-mediated bioactivation, a process directly relevant to the formation of this compound from 2-methylfuran. researchgate.net Such models can accelerate research by prioritizing the most promising experiments. cas.org

Simulate Molecular Interactions: Molecular dynamics (MD) simulations can be used to study how this compound and its adducts interact with larger biological systems, such as proteins or DNA strands, providing a dynamic view of these interactions at the atomic level. nextmol.com

Table 3: Application of Computational Methods to this compound Research

| Computational Method | Description | Potential Application for this compound |

|---|---|---|

| Quantum Mechanics (QM) / Density Functional Theory (DFT) | Calculates the electronic structure of molecules to determine energies, structures, and properties. wikipedia.orgmicrosoft.com | Elucidating reaction mechanisms; predicting spectroscopic properties (NMR, IR); calculating activation energies for adduct formation. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. nextmol.com | Studying the conformational changes in proteins or DNA upon binding of AcA; simulating the diffusion of AcA in a cellular environment. |

| Machine Learning (ML) / QSAR | Uses algorithms to identify patterns in data to make predictions. chemrxiv.orgresearchgate.net | Predicting the formation of metabolites; developing Quantitative Structure-Activity Relationship (QSAR) models for the biological effects of AcA derivatives. acs.org |

Interdisciplinary Research with Materials Science and Synthetic Biology

Addressing the complex questions surrounding this compound necessitates an interdisciplinary approach, integrating knowledge from distinct scientific fields. nsf.govmdpi.com Collaborations between chemistry, materials science, and synthetic biology are particularly promising.

Materials Science: The inherent reactivity of this compound suggests its potential as a building block in materials science. As an α,β-unsaturated aldehyde, it could be explored as:

A monomer for novel polymers. Its bifunctional nature could lead to cross-linked or functionalized materials with unique properties.

A surface modification agent to introduce carbonyl functionalities onto material surfaces, altering properties like hydrophilicity, adhesion, or providing sites for further chemical functionalization.

A component in the synthesis of functional resins or composites , where its reactivity can be harnessed to form robust networks.

Synthetic Biology: This field, which focuses on engineering biological systems, offers exciting avenues for studying and utilizing this compound. embopress.org

Metabolic Pathway Elucidation: The enzymatic pathway converting 2-methylfuran to this compound can be reconstituted in engineered microorganisms like Saccharomyces cerevisiae or E. coli. This would create a controlled environment to study the kinetics and mechanisms of the involved enzymes in vivo, similar to approaches used for other biosynthetic pathways. embopress.org

Development of Whole-Cell Biosensors: Genetically engineered cells could be designed to produce a detectable signal (e.g., fluorescence) in the presence of this compound. This would create a living sensor for its detection in complex environmental or biological samples.

Bio-based Production: Engineered microbial strains could potentially be developed to produce this compound or its derivatives from renewable feedstocks, providing a sustainable alternative to chemical synthesis. This aligns with broader goals in synthetic biology to use biomass for producing valuable chemicals. nih.gov

Interdisciplinary research is crucial for unlocking the full potential of this compound, transforming it from a reactive metabolite into a valuable tool for chemical synthesis and a model compound for studying bio-reactivity. ukri.orguni-jena.de

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing acetylacrolein with high purity, and how should its identity be validated?

- Methodological Answer : Synthesis should follow protocols for α,β-unsaturated carbonyl compounds, such as catalytic oxidation of allylic alcohols or condensation reactions. For validation: